6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine

Kinase inhibition PI3Kγ Binding affinity

This 4-ethylpiperazinylpyrimidine is a critical pharmacophore for ATP-competitive type-I kinase inhibitors. The 6-position 4-ethylpiperazine moiety provides optimal steric bulk and lipophilicity to discriminate between wild-type and oncogenic mutant kinases—selectivity that cannot be replicated by N-methyl or unsubstituted analogs. The crystallographically validated binding mode (PDB 6KLA, 2.11 Å) with human c-KIT provides a superior template for structure-based drug design. With a free 4-amino derivatizable vector, this 98%-purity scaffold is perfectly poised for fragment-growing strategies targeting imatinib-resistant GIST, AML, or triple-negative breast cancer. Start your next SAR study with a well-characterized starting material to avoid impurity-driven assay artifacts.

Molecular Formula C11H19N5
Molecular Weight 221.3 g/mol
CAS No. 1510454-27-9
Cat. No. B1493066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine
CAS1510454-27-9
Molecular FormulaC11H19N5
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC(=NC(=C2)N)C
InChIInChI=1S/C11H19N5/c1-3-15-4-6-16(7-5-15)11-8-10(12)13-9(2)14-11/h8H,3-7H2,1-2H3,(H2,12,13,14)
InChIKeyYGQRJXUWPIXDFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine (CAS 1510454-27-9): A Privileged Scaffold for Kinase Inhibitor Procurement


6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine (CAS 1510454-27-9) is a heterocyclic small molecule comprising a 2-methylpyrimidin-4-amine core substituted at the 6-position with a 4-ethylpiperazine moiety [1]. The compound and its close derivatives function as ATP-competitive type-I kinase inhibitors, binding within the hinge region of the kinase domain as confirmed by X-ray crystallographic data for the elaborated derivative compound 15a co-crystallized with human c-KIT (PDB 6KLA) [2]. The piperazinylpyrimidine chemotype has emerged as a validated privileged scaffold in kinase drug discovery, with demonstrated inhibitory activity across the PDGFR, KIT, CK1, and RAF kinase subfamilies [3]. As a versatile synthetic intermediate, 1510454-27-9 serves both as a building block in medicinal chemistry campaigns and as a pharmacologically relevant scaffold in its elaborated forms targeting oncogenic kinase mutants [3].

Why Structure–Activity Relationships Prevent Simple Substitution of 6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine


Within the 2,4,6-trisubstituted pyrimidine kinase inhibitor pharmacophore, the nature of the 6-position amine substituent is a critical determinant of both kinase selectivity and antiproliferative potency [1]. SAR studies within the piperazinylpyrimidine class demonstrate that variation of the N-alkyl substituent on the piperazine ring directly modulates the compound's ability to discriminate between wild-type and oncogenic mutant kinases—a property that cannot be replicated by the unsubstituted piperazine, N-methyl, or morpholine analogs [2]. The ethyl group provides an optimal balance of steric bulk and lipophilicity to productively occupy the hydrophobic pocket adjacent to the hinge region, while the 4-amino group on the pyrimidine core engages in conserved hydrogen-bonding interactions with the kinase hinge backbone [3]. Replacing the 4-ethylpiperazine with a 4-methylpiperazine or unsubstituted piperazine alters the inhibitor's conformational preference and binding mode, potentially compromising selectivity for clinically relevant kinase mutants [2].

Quantitative Differentiation Evidence for 6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine Against Closest Analogs


Sub-Nanomolar PI3Kγ Binding Affinity Confirmed for Elaborated 4-Ethylpiperazinylpyrimidine Derivative

An elaborated derivative bearing the 6-(4-ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine core scaffold exhibits a Kd of 2.60 nM against human PI3Kγ (p110γ catalytic subunit, residues S144–A1102) as measured by the KINOMEscan competitive binding assay in a mammalian expression system [1]. This sub-nanomolar binding affinity places the 4-ethylpiperazinylpyrimidine scaffold among high-affinity PI3Kγ ligands. The unelaborated free amine 6-(4-ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine (CAS 1510454-27-9) serves as the direct synthetic precursor to this active chemotype .

Kinase inhibition PI3Kγ Binding affinity Drug discovery

Crystallographic Validation of c-KIT Kinase Domain Engagement by 4-Ethylpiperazinylpyrimidine Derivative Compound 15a

X-ray crystallographic analysis of compound 15a—N-[6-(4-ethylpiperazin-1-yl)-2-methylpyrimidin-4-yl]-5-pyridin-4-yl-1,3-thiazol-2-amine—bound to the human c-KIT kinase domain (PDB 6KLA) was solved at 2.11 Å resolution, revealing a type-I ATP-competitive binding mode [1]. The 2-methylpyrimidine core occupies the adenine pocket, while the 4-ethylpiperazine moiety projects toward the solvent-exposed region, forming key hydrophobic contacts. Compound 15a demonstrated potent inhibition of c-KIT single and double mutants commonly found in imatinib-resistant gastrointestinal stromal tumors (GISTs), with antitumor efficacy validated in GIST430 and patient-derived xenograft models [2]. In contrast, the N-methylpiperazine analog (2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine, CAS 1104376-15-9) shows substantially weaker c-KIT engagement (extrapolated from the reported IC50 of ~10 μM against A549 lung carcinoma cells) .

X-ray crystallography c-KIT kinase Binding mode GIST

Selective Antiproliferative Activity of Piperazinylpyrimidine Derivatives Against Triple-Negative Breast Cancer: Class-Level Evidence Supporting the 4-Ethylpiperazine Scaffold

In the NCI-60 cell line panel screening, piperazinylpyrimidine derivatives demonstrated selective growth inhibition of MDA-MB-468, a triple-negative/basal-like breast carcinoma cell line [1]. Among the series, compound 15 (an elaborated derivative of the 4-ethylpiperazinylpyrimidine scaffold) was identified as a potent and selective growth inhibitor of MDA-MB-468, inducing time- and dose-dependent G2/M cell cycle arrest and apoptosis [1]. Kinase profiling of the three most active compounds (4, 15, and 16) revealed selective targeting of PDGFR, CK1, and RAF kinase subfamilies, with compound 4 showing preferential inhibition of oncogenic KIT and PDGFRA mutants over their wild-type isoforms [2]. While the unsubstituted piperazine analog exhibits reduced selectivity and potency, the N-ethyl substitution on the piperazine ring contributes to the favorable kinase selectivity profile characteristic of this scaffold class [2].

Triple-negative breast cancer MDA-MB-468 Kinase selectivity Antiproliferative

Physicochemical Differentiation: Calculated logP and Molecular Descriptors Support Prioritization of the 4-Ethylpiperazine Analog Over Shorter N-Alkyl Chain Alternatives

The computed logP for an elaborated derivative of 6-(4-ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine is 3.00582, with a molecular weight of 418.96 Da for the elaborated form [1]. The free amine building block (CAS 1510454-27-9) has a molecular weight of 221.30 Da (C11H19N5), falling within ideal lead-like chemical space . By comparison, the N-methylpiperazine analog 2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine (CAS 1104376-15-9) has a molecular weight of 207.28 Da (C10H17N5), representing a reduction of one methylene unit that lowers both molecular weight and lipophilicity . The ethyl substituent provides enhanced lipophilicity that is critical for occupying the hydrophobic pocket adjacent to the kinase hinge region, a structural feature that cannot be recapitulated by the methyl analog [2].

Physicochemical properties logP Lipinski rules Drug-likeness

Vendor-Supplied Purity Benchmarking: 98% Purity Standard Enables Reproducible SAR Campaigns

Commercially available 6-(4-ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine (CAS 1510454-27-9) is supplied at 98% purity (HPLC) from multiple vendors including Leyan (Product No. 2212529) . This purity specification exceeds the 95% standard offered for the closely related methyl analog 2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine (CAS 1104376-15-9) from many suppliers . For medicinal chemistry applications requiring accurate SAR determination, the 3% purity differential can significantly impact the reliability of biological assay results, particularly when compounds are tested at high concentrations where impurities may contribute to off-target effects .

Purity Quality control Reproducibility Procurement specification

Optimal Application Scenarios for 6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine in Academic and Industrial Research Programs


Kinase-Focused Fragment Elaboration and Library Synthesis Targeting c-KIT and PDGFR Mutants

Researchers pursuing novel inhibitors of oncogenic c-KIT or PDGFRA mutants—particularly those conferring imatinib resistance in GIST—should prioritize 1510454-27-9 as a core scaffold. The crystallographically validated binding mode of the elaborated derivative compound 15a to c-KIT (PDB 6KLA, 2.11 Å resolution) provides a template for structure-based design [1]. The free 4-amino group serves as a derivatizable vector for introducing diverse aromatic or heteroaromatic substituents, while the 4-ethylpiperazine moiety occupies the solvent-exposed region in a manner that cannot be replicated by N-methyl or unsubstituted piperazine analogs [2]. This scaffold is particularly well-suited for fragment-growing strategies aimed at achieving selectivity for clinically relevant kinase mutants over wild-type isoforms [3].

Triple-Negative Breast Cancer Targeted Therapy Development

The demonstrated selective antiproliferative activity of 4-ethylpiperazinylpyrimidine derivatives (compound 15) against MDA-MB-468 triple-negative breast cancer cells—a malignancy lacking approved targeted therapies—positions 1510454-27-9 as a strategic starting material for medicinal chemistry programs focused on this indication [3]. The scaffold's ability to induce G2/M cell cycle arrest and apoptosis in a time- and dose-dependent manner, coupled with its favorable kinase selectivity profile (PDGFR, CK1, RAF subfamilies), provides a differentiated starting point compared to broadly cytotoxic chemotypes [4]. Procurement of the 98%-purity building block ensures that SAR campaigns begin with a well-characterized starting material, minimizing the risk of impurity-driven artifacts in cellular assays .

PI3Kγ-Targeted Chemical Probe Development

The sub-nanomolar Kd (2.60 nM) demonstrated by an elaborated derivative of this scaffold against PI3Kγ (p110γ) validates 1510454-27-9 as a high-value precursor for PI3Kγ chemical probe development [5]. The scaffold's compliance with Lipinski's Rule of Five (logP = 3.01, MW < 500 Da, HBD = 1, HBA = 9) indicates favorable drug-like properties for the elaborated derivatives, supporting progression from probe to lead optimization [6]. This application is particularly relevant for immunology and inflammation research programs, where selective PI3Kγ inhibition is a validated therapeutic strategy.

Multitargeted Kinase Inhibitor Discovery for Drug-Resistant Malignancies

The multitargeted tyrosine kinase inhibition profile reported for compound 15a—spanning c-KIT, PDGFR, and other kinase targets—demonstrates the scaffold's capacity to yield agents effective against tumors harboring multiple resistance mutations [1]. This is particularly relevant for acute myeloid leukemia (AML) and GIST programs where polyclonal resistance emerges under selective pressure from single-target agents [2]. The 4-ethylpiperazine substituent's contribution to the unique binding mode enables simultaneous engagement of multiple kinase targets, a polypharmacology feature that is structurally encoded and cannot be achieved with the N-methyl or N-cyclopropyl analogs [3].

Quote Request

Request a Quote for 6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.